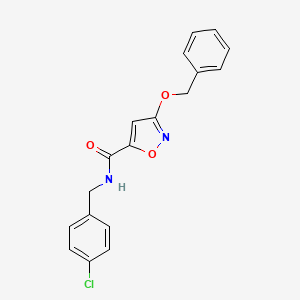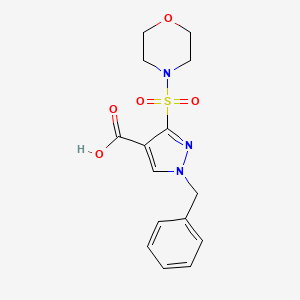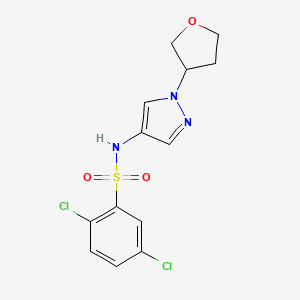
Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate” is a chemical compound with the molecular formula C11H13NO4S . It is a derivative of thiophene, a sulfur-containing heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In a specific work, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis
The molecular structure of “Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate” is characterized by the presence of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains an amide group (-CONH2) and a carboxylate ester group (-COOEt) .Chemical Reactions Analysis
The chemical reactions involving “Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate” and similar compounds often involve the formation of new rings or the modification of the existing thiophene ring . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate” include a density of 1.2±0.1 g/cm3, a boiling point of 450.8±30.0 °C at 760 mmHg, and a flash point of 226.4±24.6 °C . The compound has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .科学的研究の応用
Medicinal Chemistry Applications
Thiophene derivatives have been extensively studied for their biological and pharmacological activities. For instance, the synthesis and hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives, including compounds with thiophene moieties, have shown remarkable blood glucose-lowering activities in fasted rats. These findings suggest potential applications of thiophene derivatives in developing new treatments for diabetes (Eistetter & Wolf, 1982).
Materials Science and Polymer Chemistry
In materials science, thiophene-based compounds are key for creating advanced materials. For example, modified 3,4-ethylenedioxythiophene, which is structurally related to ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate, has been used to significantly reduce the dark current of polymer photodetectors without substantially decreasing their photovoltaic properties. This demonstrates the role of thiophene derivatives in enhancing the detectivities of photodetectors, applicable from UV to NIR photoresponse ranges (Zhang et al., 2015).
Organic Synthesis and Chemical Reactions
Thiophene derivatives are also pivotal in organic synthesis, serving as intermediates for various chemical reactions. The synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate via an unusual protocol, involving reactions of thiophene precursors, showcases the utility of these compounds in synthesizing complex heterocycles with potential antimicrobial activities. The detailed structural analysis through crystal and molecular structure studies further underscores the importance of thiophene derivatives in chemical research (Achutha et al., 2017).
将来の方向性
特性
IUPAC Name |
ethyl 2-(3-oxobutanoylamino)-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-3-22-17(21)15-13(12-7-5-4-6-8-12)10-23-16(15)18-14(20)9-11(2)19/h4-8,10H,3,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCMUTDTRYPLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2616520.png)

![1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2616522.png)

![Ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2616525.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2616529.png)

![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2616531.png)

![4-(Dimethylamino)-1-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}pyridin-1-ium diiodide](/img/structure/B2616533.png)


![(E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2616536.png)
